molecular formula C19H23Cl2F3N6O7 B1681935 Lonsurf CAS No. 733030-01-8

Lonsurf

Cat. No.: B1681935
CAS No.: 733030-01-8
M. Wt: 575.3 g/mol
InChI Key: PLIXOHWIPDGJEI-OJSHLMAWSA-N
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Description

It is a combination of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor .

Synthetic Routes and Reaction Conditions:

    Trifluridine: Trifluridine is synthesized through a multi-step process starting from 2-deoxy-D-ribose. The key steps involve the formation of a nucleoside intermediate, followed by fluorination to introduce the trifluoromethyl group.

    Tipiracil: Tipiracil is synthesized from thymine through a series of reactions including halogenation, amination, and subsequent purification steps.

Industrial Production Methods:

Types of Reactions:

    Oxidation: Trifluridine can undergo oxidation reactions, leading to the formation of various oxidative metabolites.

    Reduction: Tipiracil can be reduced under specific conditions, although this is less common in therapeutic settings.

    Substitution: Both trifluridine and tipiracil can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols are often employed.

Major Products:

Mechanism of Action

Target of Action

Lonsurf is a combination of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor . Trifluridine is incorporated into the DNA, causing DNA dysfunction that leads to the death of cancer cells . Tipiracil prevents the rapid metabolism of trifluridine, thereby increasing the bioavailability of trifluridine .

Mode of Action

Trifluridine, a fluorinated thymidine analog, is incorporated into the DNA, leading to DNA dysfunction and ultimately causing the death of cancer cells . Tipiracil, on the other hand, inhibits the rapid degradation of trifluridine . This dual mechanism of action is designed to maintain clinical activity and differs from conventional fluoropyrimidines .

Biochemical Pathways

Trifluridine interferes with the DNA synthesis process of rapidly proliferating cancer cells . Tipiracil inhibits the activity of the enzyme that degrades trifluridine, thereby maintaining the concentration of trifluridine in the blood .

Pharmacokinetics

This compound is administered orally . The inclusion of tipiracil increases trifluridine exposure by inhibiting its metabolism by thymidine phosphorylase . This results in increased bioavailability of trifluridine .

Result of Action

The result of this compound’s action is the disruption of DNA synthesis in cancer cells, leading to cell death . It is used as a third- or fourth-line treatment for metastatic colorectal cancer or gastric cancer, after chemotherapy and targeted therapeutics have failed .

Action Environment

Gender, age, ethnicity, and mild renal or hepatic impairment have no clinically meaningful effects on the exposure to trifluridine/tipiracil .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Lonsurf (Trifluridine/Tipiracil HCl) are primarily defined by its two components: trifluridine and tipiracil. Trifluridine is a nucleoside analog that gets incorporated into the DNA during replication, leading to DNA damage and cell death. Tipiracil, on the other hand, inhibits the enzyme thymidine phosphorylase, thereby preventing the rapid degradation of trifluridine and enhancing its bioavailability .

Cellular Effects

This compound (Trifluridine/Tipiracil HCl) exerts its effects on various types of cells, particularly cancer cells. By incorporating trifluridine into the DNA, it disrupts the normal process of DNA replication, leading to DNA damage and ultimately cell death. This impacts cell signaling pathways, gene expression, and cellular metabolism, thereby inhibiting the growth and proliferation of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound (Trifluridine/Tipiracil HCl) involves the disruption of DNA replication. Trifluridine, once incorporated into the DNA, causes DNA damage that the cell cannot repair. This leads to the activation of cell death pathways and the eventual death of the cancer cell. Tipiracil enhances the effect of trifluridine by preventing its degradation, thereby increasing its bioavailability and effectiveness .

Temporal Effects in Laboratory Settings

The effects of this compound (Trifluridine/Tipiracil HCl) have been observed over time in laboratory settings. The median onset of this compound-associated adverse events was 44 days, with most occurring within the first 30 days of treatment . This suggests that the drug’s effects become apparent relatively quickly after administration.

Metabolic Pathways

The metabolic pathways of this compound (Trifluridine/Tipiracil HCl) involve the incorporation of trifluridine into the DNA and the inhibition of thymidine phosphorylase by tipiracil. This could affect metabolic flux or metabolite levels, particularly those related to DNA synthesis and degradation .

Subcellular Localization

The subcellular localization of this compound (Trifluridine/Tipiracil HCl) is likely to be in the nucleus, given that its primary target is the DNA. Once inside the nucleus, trifluridine is incorporated into the DNA, disrupting its replication and leading to cell death .

Scientific Research Applications

Lonsurf has a wide range of applications in scientific research, particularly in the fields of oncology and pharmacology:

Comparison with Similar Compounds

Lonsurf is often compared with other chemotherapy agents such as:

This compound is unique in its dual mechanism of action, combining the effects of trifluridine and tipiracil to enhance its therapeutic efficacy. This combination allows it to be effective even in patients who have developed resistance to other chemotherapy agents.

Properties

IUPAC Name

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIXOHWIPDGJEI-OJSHLMAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2F3N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733030-01-8
Record name Thymidine, α,α,α-trifluoro-, mixt. with 5-chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733030-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tipiracil hydrochloride mixture with Trifluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733030018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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